

In-Depth Technical Guide to the Physicochemical Properties of Silver Sulfathiazole Powder

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Silver sulfathiazole*

Cat. No.: *B3254707*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **silver sulfathiazole** powder. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Physicochemical Properties

Silver sulfathiazole is a white or slightly yellowish-white crystalline powder.^[1] It is a silver salt of the sulfonamide antibiotic, sulfathiazole.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of sulfathiazole and its silver salt. Data for sulfathiazole is included for comparative purposes, as it is the active moiety responsible for the antibacterial action by inhibiting folic acid synthesis.

Property	Value (Silver Sulfathiazole)	Reference(s)
Molecular Formula	<chem>C9H8AgN3O2S2</chem>	[2]
Molecular Weight	362.2 g/mol	[2]
Appearance	White to pale yellow crystalline powder	[3]
Melting Point	Approximately 275°C (with decomposition)	[4]
Property	Value (Sulfathiazole)	Reference(s)
Molecular Formula	<chem>C9H9N3O2S2</chem>	[1]
Molecular Weight	255.32 g/mol	[5]
Appearance	White crystalline powder. Exists in dimorphous forms: Form I (prismatic rods) and Form II (six-sided plates and prisms).	[1]
Melting Point	Form I: ~202°C; Form II: ~175°C	[6]
Solubility	- Water: 60 mg/100 mL at 26°C (pH 6.03) - Alcohol: 525 mg/100 mL at 26°C - Practically insoluble in chloroform and ether. - Soluble in acetone, dilute mineral acids, and solutions of alkali hydroxides.	[1] [6]
pKa	pKa1 = 2.2; pKa2 = 7.24	[6]

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of **silver sulfathiazole** powder.

Solubility Determination

Objective: To determine the solubility of **silver sulfathiazole** powder in various solvents.

Methodology:

- Preparation of Saturated Solution: An excess amount of **silver sulfathiazole** powder is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed container.
- Equilibration: The container is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solid: The saturated solution is filtered through a fine-pore membrane filter to remove any undissolved solid particles.
- Quantification: The concentration of **silver sulfathiazole** in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
- Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and thermal behavior of **silver sulfathiazole** powder.

Methodology:

- Sample Preparation: A small, accurately weighed amount of **silver sulfathiazole** powder (typically 1-5 mg) is placed in an aluminum DSC pan.
- Instrumentation: A differential scanning calorimeter is used for the analysis.

- Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[\[7\]](#)
- Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The instrument also records any other thermal events, such as decomposition.[\[7\]](#)

Particle Size Analysis by Laser Diffraction

Objective: To determine the particle size distribution of **silver sulfathiazole** powder.

Methodology:

- Sample Dispersion: A representative sample of the powder is dispersed in a suitable medium (liquid or air) to ensure individual particles are measured. For wet dispersion, a non-solvent for **silver sulfathiazole** is used, and the suspension may be sonicated to break up agglomerates.
- Instrumentation: A laser diffraction particle size analyzer is employed.
- Measurement: The dispersed sample is passed through a laser beam. The particles scatter the light at angles that are inversely proportional to their size. Detectors measure the scattered light intensity at various angles.[\[8\]](#)
- Data Analysis: The instrument's software calculates the particle size distribution based on the light scattering pattern, typically using the Mie or Fraunhofer theory. The results are often reported as D10, D50 (median), and D90 values.

X-ray Powder Diffraction (XRD) for Crystal Structure Analysis

Objective: To analyze the crystalline structure of **silver sulfathiazole** powder.

Methodology:

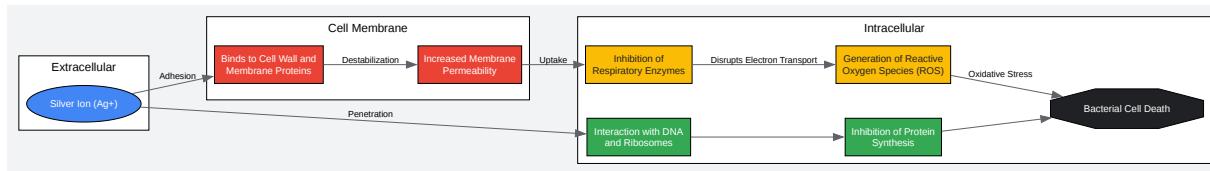
- Sample Preparation: A thin layer of the powder is uniformly packed into a sample holder.

- Instrumentation: An X-ray diffractometer with a copper X-ray source (Cu K α radiation) is used.
- Data Collection: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The data is collected over a specific 2θ range (e.g., 3-60°) with a defined step size and time per step.[9]
- Data Analysis: The resulting diffraction pattern, with its characteristic peaks, provides information about the crystal lattice and can be used to identify the crystalline form of the substance.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the **silver sulfathiazole** molecule.

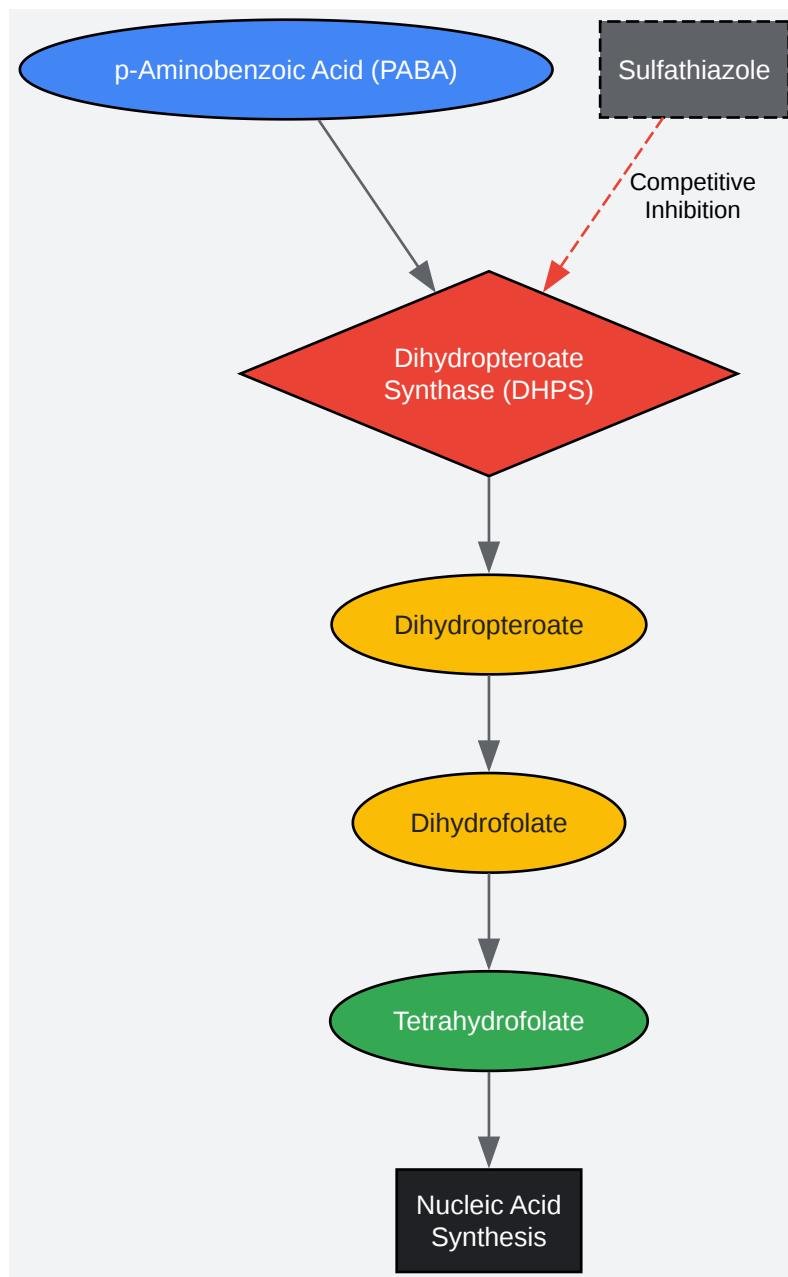
Methodology:


- Sample Preparation: A small amount of the powder is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory where the powder is placed in direct contact with the ATR crystal.[11]
- Instrumentation: A Fourier-transform infrared spectrometer is used.
- Data Collection: The sample is exposed to infrared radiation, and the instrument measures the absorption of IR radiation at different wavenumbers.
- Data Analysis: The resulting FTIR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule, allowing for its identification and characterization.

Visualizations

Mechanism of Action: Signaling Pathways

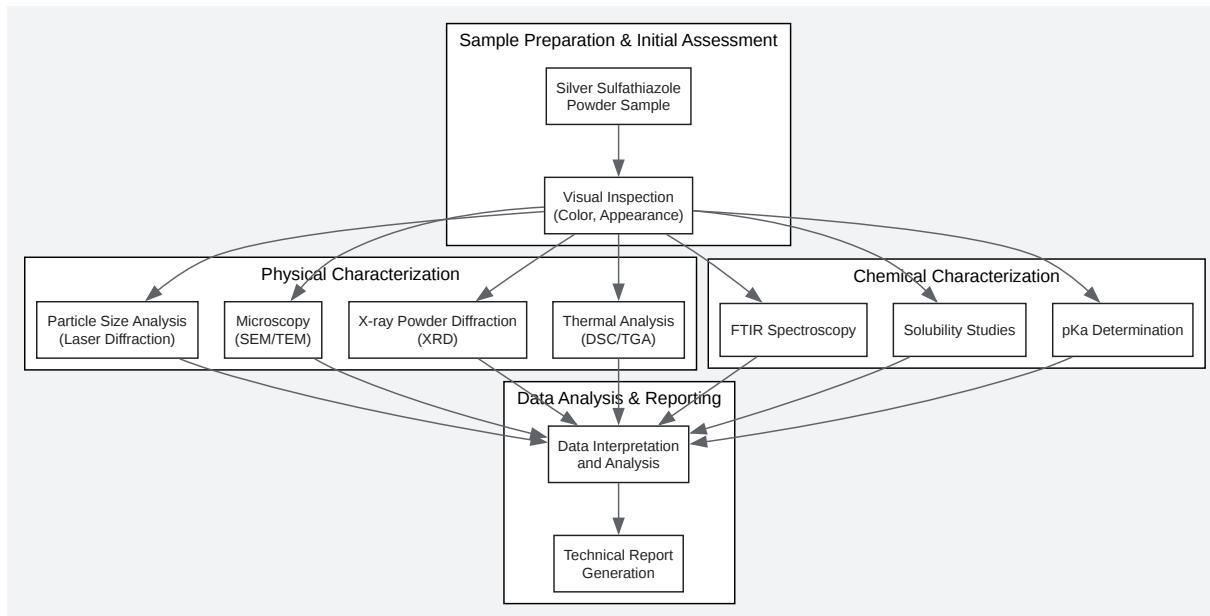
The antibacterial action of **silver sulfathiazole** is a dual mechanism, leveraging the properties of both the silver ion and the sulfathiazole moiety.


The silver ions released from the compound exert a multi-targeted attack on bacterial cells.

[Click to download full resolution via product page](#)

Caption: Mechanism of silver ion action on a bacterial cell.

The sulfathiazole component acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.



[Click to download full resolution via product page](#)

Caption: Inhibition of folic acid synthesis by sulfathiazole.

Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a pharmaceutical powder like **silver sulfathiazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for physicochemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Understanding the mechanisms of antimicrobial actions by silver ions [cleanroomtechnology.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. labinsights.nl [labinsights.nl]
- 5. cphi-online.com [cphi-online.com]
- 6. e-lactancia.org [e-lactancia.org]
- 7. mdpi.com [mdpi.com]
- 8. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Modulating the crystalline forms of silver–sulfadiazine complexes by mechanochemistry - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00572H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physicochemical Properties of Silver Sulfathiazole Powder]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3254707#physicochemical-properties-of-silver-sulfathiazole-powder>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com